

Preclinical Safety and Tolerability Profile of AZD2906: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety and tolerability profile of **AZD2906**, a potent and selective full agonist of the glucocorticoid receptor (GR). The information presented herein is synthesized from available preclinical study data to support further research and development efforts.

Executive Summary

AZD2906 is a selective dimerizing glucocorticoid receptor agonist that has demonstrated anti-inflammatory properties in preclinical models.[1] The preclinical safety evaluation of **AZD2906** has focused on identifying potential toxicities, with a particular emphasis on genotoxicity. The primary safety finding of note is an observed increase in the incidence of micronucleated immature erythrocytes (MIE) in the bone marrow of rats at the maximum tolerated dose.[1][2][3] This effect is considered to be a pharmacological class effect of GR agonists, related to their influence on erythropoiesis, rather than an indication of direct genotoxic potential.[3][4] This conclusion is supported by negative findings in a battery of standard in vitro genotoxicity assays and an in vivo rat liver comet assay.[1][2][3]

Quantitative Toxicology Data

The following table summarizes the key quantitative findings from preclinical safety studies of **AZD2906**.



Parameter	Species/Test System	Route of Administratio n	Dose/Conce ntration	Result	Reference
Micronucleus Induction	Wistar Han Rats	Oral	5, 25, 50 mg/kg (two doses)	Increased incidence of micronucleat ed immature erythrocytes (MIE)	[2][3][5]
Bacterial Reverse Mutation Assay (Ames Test)	In vitro	N/A	Not specified	Negative	[2]
Mouse Lymphoma Tk Assay	In vitro	N/A	Not specified	Negative	[2]
Rat Liver Comet Assay	Wistar Han Rats	Oral	Not specified	Negative	[1][2][3]
Other Findings	Wistar Han Rats	Oral	5, 25 mg/kg	- Accumulation of glycogen in the liver- Moderate to marked cortical lymphocytic atrophy in the thymus	[5]

Experimental ProtocolsRat Bone Marrow Micronucleus Test



Objective: To evaluate the potential of **AZD2906** to induce chromosomal damage or damage to the mitotic apparatus in bone marrow erythrocytes.

Methodology:

- Species and Strain: Male Wistar Han rats.[2]
- Housing: Animals were housed in groups of three or four per cage under standard laboratory conditions.[2]
- Dosing: AZD2906 was administered orally via gavage in two doses.[1][3]
- Dose Groups: Vehicle control and AZD2906 at 5, 25, and 50 mg/kg.[5] The highest dose represented the maximum tolerated level.[1][3]
- Sample Collection: Bone marrow was collected from the femur.
- Slide Preparation and Analysis: Bone marrow smears were prepared and stained. A total of 6000 immature erythrocytes (IE) per animal were scored for the presence of micronuclei (MIE).[2] The ratio of immature to mature erythrocytes was also determined.[2]
- Statistical Analysis: Appropriate statistical methods were used to compare the incidence of MIE in the treated groups to the vehicle control group.

In Vivo Rat Liver Comet Assay

Objective: To detect DNA strand breaks in rat liver cells following in vivo exposure to AZD2906.

Methodology:

- Principle: The comet assay, or single-cell gel electrophoresis, measures DNA damage in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.
- Procedure (General):
 - Following in vivo treatment, rats are euthanized, and the liver is excised.
 - A single-cell suspension is prepared from the liver.[5][6]



- The cells are embedded in a low-melting-point agarose gel on a microscope slide.
- The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind nucleoids.[7]
- The DNA is allowed to unwind in an alkaline buffer.[7]
- Electrophoresis is performed, allowing fragmented DNA to migrate towards the anode.
- The slides are neutralized and stained with a fluorescent dye.[7]
- Comets are visualized and scored using fluorescence microscopy and image analysis software.

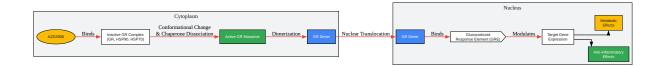
In Vitro Genotoxicity Assays

Objective: To assess the mutagenic and clastogenic potential of AZD2906 in vitro.

- Bacterial Reverse Mutation Assay (Ames Test): This test uses various strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The assay detects mutations that revert the bacteria to a prototrophic state, allowing them to grow on a minimal medium.
- Mouse Lymphoma Tk Assay: This assay uses mouse lymphoma L5178Y cells, which are
 heterozygous at the thymidine kinase (Tk) locus. The assay detects forward mutations at the
 Tk locus, which can be induced by both gene mutations and chromosomal damage.

Visualizations Glucocorticoid Receptor Signaling Pathway

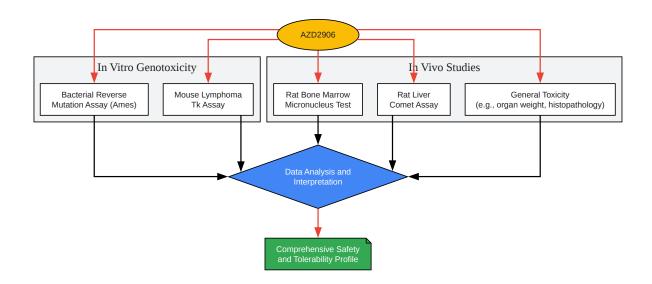




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Caption: Glucocorticoid Receptor (GR) signaling pathway activated by AZD2906.

Experimental Workflow for Preclinical Safety Assessment of AZD2906



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Caption: Experimental workflow for the preclinical safety assessment of AZD2906.

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- To cite this document: BenchChem. [Preclinical Safety and Tolerability Profile of AZD2906: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1666212#safety-and-tolerability-profile-of-azd2906-in-preclinical-studies]

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